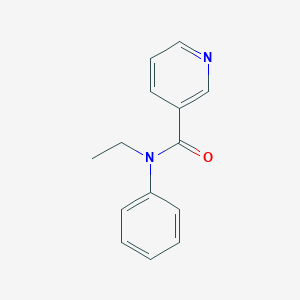

N-ethyl-N-phenylpyridine-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-ethyl-N-phenylpyridine-3-carboxamide (EPAC) is a compound that has attracted the attention of researchers due to its potential applications in the field of neuroscience. EPAC is a synthetic compound that was first synthesized in the early 1990s by a group of chemists led by David E. Nichols. Since then, researchers have been exploring the potential uses of EPAC in various fields, including neuroscience, pharmacology, and medicinal chemistry.

Wirkmechanismus

N-ethyl-N-phenylpyridine-3-carboxamide acts as a selective agonist for the D1-like dopamine receptors. This interaction leads to an increase in cAMP levels, which in turn activates protein kinase A (PKA). PKA is involved in several cellular processes, including gene expression, neurotransmitter release, and synaptic plasticity. The activation of PKA by this compound has been shown to modulate the activity of several neurotransmitter systems, including the dopamine, serotonin, and norepinephrine systems.

Biochemical and Physiological Effects:

This compound has been shown to have several biochemical and physiological effects. In animal studies, this compound has been shown to increase locomotor activity, enhance cognitive function, and reduce anxiety-like behavior. This compound has also been shown to increase the release of several neurotransmitters, including dopamine, serotonin, and norepinephrine. These effects suggest that this compound may have potential therapeutic uses in the treatment of several neurological disorders, including depression, anxiety, and addiction.

Vorteile Und Einschränkungen Für Laborexperimente

The use of N-ethyl-N-phenylpyridine-3-carboxamide in lab experiments has several advantages. This compound is a synthetic compound, which means that it can be easily synthesized in large quantities. This compound is also highly selective for the D1-like dopamine receptors, which makes it a useful tool for studying the function of these receptors. However, this compound also has some limitations. This compound has a short half-life, which means that it must be administered frequently to maintain its effects. This compound also has poor water solubility, which makes it difficult to administer in aqueous solutions.

Zukünftige Richtungen

There are several future directions for the use of N-ethyl-N-phenylpyridine-3-carboxamide in scientific research. One potential direction is the development of this compound analogs that have improved pharmacokinetic properties. Another potential direction is the investigation of the therapeutic potential of this compound in the treatment of several neurological disorders, including depression, anxiety, and addiction. Additionally, this compound may have potential applications in the field of synthetic biology, where it could be used as a tool to regulate gene expression.

Synthesemethoden

The synthesis of N-ethyl-N-phenylpyridine-3-carboxamide involves a multi-step process that requires the use of several reagents. The first step involves the reaction of 2-bromopyridine with sodium hydride to form 2-pyridyl sodium. This intermediate is then reacted with ethyl chloroformate to form N-ethyl-2-pyridinecarboxamide. The final step involves the reaction of N-ethyl-2-pyridinecarboxamide with phenyl magnesium bromide to form this compound.

Wissenschaftliche Forschungsanwendungen

N-ethyl-N-phenylpyridine-3-carboxamide has been used in several scientific research applications, particularly in the field of neuroscience. Researchers have been exploring the potential uses of this compound as a tool to study the function of the brain. This compound has been shown to interact with several neurotransmitter systems, including the dopamine, serotonin, and norepinephrine systems. This interaction has led researchers to investigate the potential therapeutic uses of this compound in the treatment of several neurological disorders, including depression, anxiety, and addiction.

Eigenschaften

Molekularformel |

C14H14N2O |

|---|---|

Molekulargewicht |

226.27 g/mol |

IUPAC-Name |

N-ethyl-N-phenylpyridine-3-carboxamide |

InChI |

InChI=1S/C14H14N2O/c1-2-16(13-8-4-3-5-9-13)14(17)12-7-6-10-15-11-12/h3-11H,2H2,1H3 |

InChI-Schlüssel |

JNYWCOMKUGQILI-UHFFFAOYSA-N |

SMILES |

CCN(C1=CC=CC=C1)C(=O)C2=CN=CC=C2 |

Kanonische SMILES |

CCN(C1=CC=CC=C1)C(=O)C2=CN=CC=C2 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-fluoro-N-{[4-(pyrrolidin-1-ylcarbonyl)phenyl]carbamothioyl}benzamide](/img/structure/B250478.png)

![2-ethoxy-N-{[3-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}benzamide](/img/structure/B250480.png)

![N-[3-(4-morpholinylcarbonyl)phenyl]-N'-propionylthiourea](/img/structure/B250485.png)

![N,N-diethyl-3-{[(2-isopropylphenoxy)acetyl]amino}benzamide](/img/structure/B250486.png)

![Methyl 3-[(morpholin-4-ylcarbonothioyl)carbamoyl]benzoate](/img/structure/B250487.png)

![3-bromo-4-ethoxy-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B250488.png)

![4-{[(2-isopropylphenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B250489.png)

![N-(3-{[(2-isopropylphenoxy)acetyl]amino}phenyl)-2-methylpropanamide](/img/structure/B250490.png)

![N-(4-{[(isobutyrylamino)carbothioyl]amino}phenyl)propanamide](/img/structure/B250491.png)

![4-[(2,2-dimethylpropanoyl)amino]-N-(3-methoxypropyl)benzamide](/img/structure/B250492.png)

![N-phenyl-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]thiourea](/img/structure/B250494.png)

![2-chloro-N-cyclohexyl-5-[(2-methoxybenzoyl)amino]benzamide](/img/structure/B250496.png)

![3-[(4-ethoxybenzoyl)amino]-N-(2-methoxyethyl)benzamide](/img/structure/B250498.png)

![3-{[(2-methoxyphenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B250500.png)